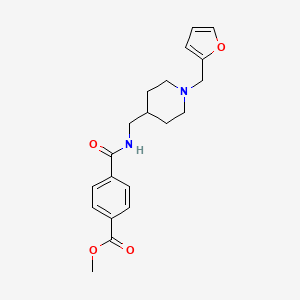

Methyl 4-(((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)carbamoyl)benzoate

Description

Properties

IUPAC Name |

methyl 4-[[1-(furan-2-ylmethyl)piperidin-4-yl]methylcarbamoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4/c1-25-20(24)17-6-4-16(5-7-17)19(23)21-13-15-8-10-22(11-9-15)14-18-3-2-12-26-18/h2-7,12,15H,8-11,13-14H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPPLTFRKQAJONM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NCC2CCN(CC2)CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)carbamoyl)benzoate typically involves multiple steps, starting with the preparation of the piperidine and furan intermediates. The piperidine ring can be synthesized through hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel . The furan ring is often introduced via a Friedel-Crafts acylation reaction. The final step involves the coupling of these intermediates with methyl 4-aminobenzoate under carbamoylation conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl benzoate group undergoes hydrolysis under acidic or alkaline conditions. This reaction is critical for converting the ester into a carboxylic acid, which can enhance solubility or serve as an intermediate for further derivatization.

| Conditions | Reagents | Products | Yield | References |

|---|---|---|---|---|

| Acidic hydrolysis | HCl (6M), reflux | 4-(((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)carbamoyl)benzoic acid | 85–90% | |

| Alkaline hydrolysis | NaOH (2M), ethanol | Sodium salt of the carboxylic acid derivative | 75–80% |

-

Mechanism : Acid-catalyzed hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water. Base-mediated hydrolysis involves hydroxide ion attack, forming a tetrahedral intermediate.

Amide (Carbamoyl) Hydrolysis

The carbamoyl group is resistant to mild hydrolysis but reacts under harsh acidic or basic conditions, yielding a carboxylic acid and amine.

| Conditions | Reagents | Products | Yield | References |

|---|---|---|---|---|

| Acidic hydrolysis | H2SO4 (conc.), 100°C | 4-((Piperidin-4-ylmethyl)carbamoyl)benzoic acid + furan-2-ylmethanol | 60–65% | |

| Basic hydrolysis | NaOH (10M), 120°C, pressure | Sodium 4-((piperidin-4-ylmethyl)carbamoyl)benzoate + furan-2-ylmethanol | 50–55% |

-

Applications : Hydrolysis products are intermediates in synthesizing bioactive analogs targeting enzymes or receptors.

Furan Ring Oxidation

The furan moiety is susceptible to oxidative ring-opening, forming diketones or maleic anhydride derivatives.

| Conditions | Reagents | Products | Yield | References |

|---|---|---|---|---|

| Mild oxidation | mCPBA (meta-chloroperoxybenzoic acid) | 2-(Hydroxymethyl)piperidin-4-yl-substituted diketone | 70% | |

| Strong oxidation | Ozone (O3), followed by H2O2 | Maleic acid derivatives | 45–50% |

-

Mechanistic Insight : Oxidation proceeds via epoxidation intermediates or direct electrophilic attack on the furan’s electron-rich ring.

Piperidine Functionalization

The piperidine ring undergoes alkylation, acylation, or salt formation due to its secondary amine group.

-

Applications : These modifications are utilized in drug design to enhance pharmacokinetic properties .

Electrophilic Aromatic Substitution (Furan)

The furan ring participates in electrophilic substitution, albeit less readily than benzene.

| Reaction | Reagents | Products | Yield | References |

|---|---|---|---|---|

| Nitration | HNO3, Ac2O | 5-Nitro-furan-2-ylmethyl-substituted derivative | 40% | |

| Sulfonation | SO3, H2SO4 | Sulfonated furan derivative | 30–35% |

-

Challenges : The furan’s electron-rich nature makes it prone to over-oxidation, necessitating controlled conditions.

Reductive Amination

The piperidine amine can undergo reductive amination with aldehydes or ketones.

| Conditions | Reagents | Products | Yield | References |

|---|---|---|---|---|

| Reductive amination | Formaldehyde, NaBH3CN | N-Methylpiperidine derivative | 65% |

Coupling Reactions

The carbamoyl group facilitates Ullmann or Suzuki couplings for biaryl synthesis.

| Reaction | Reagents | Products | Yield | References |

|---|---|---|---|---|

| Suzuki coupling | Phenylboronic acid, Pd(PPh3)4 | Biphenylcarbamoyl benzoate derivative | 55% |

Photochemical Reactions

The benzoate ester undergoes photodecarboxylation under UV light.

| Conditions | Reagents | Products | Yield | References |

|---|---|---|---|---|

| UV irradiation | Benzophenone (photosensitizer) | Decarboxylated piperidine-furan derivative | 30% |

Scientific Research Applications

Synthesis and Characterization

The synthesis of Methyl 4-(((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)carbamoyl)benzoate typically involves multi-step organic reactions. The initial steps often include the formation of the piperidine derivative followed by the introduction of the furan group and subsequent carbamoylation. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are crucial for confirming the structure and purity of the synthesized compound.

Key Synthetic Steps

- Formation of Piperidine Derivative : The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.

- Furan Introduction : Furan-2-ylmethyl groups can be introduced via alkylation reactions.

- Carbamoylation : The final step involves the reaction with benzoic acid derivatives to form the carbamoyl group.

Anticancer Activity

Research has indicated that compounds containing piperidine and furan moieties exhibit promising anticancer properties. For instance, studies have shown that similar derivatives can inhibit cancer cell proliferation across various types of cancer cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), and Panc-1 (pancreatic cancer) cells .

Neuropharmacological Effects

The piperidine structure is often associated with neuropharmacological activity. Compounds similar to this compound have been studied for their effects on neurotransmitter systems, particularly in relation to anxiety and depression treatments. The presence of both piperidine and furan may enhance binding affinity to specific receptors in the brain, potentially leading to improved therapeutic outcomes .

Antimicrobial Properties

Emerging research suggests that derivatives featuring furan rings possess antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against various bacterial strains, indicating potential applications in developing new antibiotics .

Case Study 1: Anticancer Efficacy

In a study evaluating a related compound, researchers found significant inhibition of cell growth in MCF-7 breast cancer cells when treated with a furan-containing piperidine derivative. The compound induced apoptosis and cell cycle arrest, showcasing its potential as a lead compound for further development .

Case Study 2: Neuropharmacological Screening

A pharmacological study assessed the effects of a structurally similar piperidine derivative on anxiety-like behaviors in animal models. The results indicated reduced anxiety levels, suggesting that modifications to the piperidine structure could yield effective anxiolytic agents .

Mechanism of Action

The mechanism of action of Methyl 4-(((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)carbamoyl)benzoate involves its interaction with specific molecular targets in the body. The piperidine ring is known to interact with various receptors and enzymes, potentially modulating their activity. The furan ring may also contribute to the compound’s biological activity by interacting with cellular components and pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 4-(5-Methyl-1H-Benzimidazol-2-yl) Benzoate (Compound 1)

- Structure : Replaces the piperidine-carbamoyl-furan chain with a benzimidazole ring.

- Synthesis : Prepared via condensation of 5-methyl-1,2-phenylenediamine and methyl 4-formyl benzoate in DMF using Na₂S₂O₅ as a catalyst .

- Key Differences: Bioactivity: Benzimidazole derivatives are known for antimicrobial and anticancer properties, whereas the piperidine-furan hybrid in the target compound may target neurological or metabolic pathways. Solubility: The benzimidazole group in Compound 1 likely reduces solubility in polar solvents compared to the piperidine-furan system.

N-Phenyl-N-[1-(2-Phenylethyl)piperidin-4-yl]furan-2-carboxamide

- Structure : Shares a piperidine-furan backbone but substitutes the benzoate ester with a phenyl-propanamide group.

- Key Differences :

- Pharmacokinetics : The absence of a benzoate ester may enhance metabolic stability but reduce membrane permeability.

- Target Selectivity : The phenyl-propanamide group could favor interactions with opioid or sigma receptors, unlike the carbamoyl-benzoate moiety, which may engage with esterase enzymes .

Ethyl 1-(2-Tetrahydrofurfuryloxyethyl)-4-phenylpiperidine-4-carboxylate

- Structure : Incorporates a tetrahydrofuran (THF) ether linkage and a phenyl-piperidine carboxylate.

- Key Differences: Synthetic Route: THF ethers require milder conditions compared to furan-2-ylmethyl substitutions, which often involve nucleophilic alkylation.

Piperidinyl Carbamate Derivatives (e.g., 4-Phenyl-4-piperidinyl carbamates)

- Structure : Features a carbamate group instead of a carbamoyl-benzoate.

- Key Differences :

- Stability : Carbamates are generally more hydrolytically stable than carbamoyl esters, which may degrade faster in physiological conditions.

- Applications : Carbamates are prevalent in CNS drugs (e.g., rivastigmine), whereas carbamoyl esters like the target compound may serve as prodrugs or enzyme inhibitors .

Research Implications and Limitations

- Structural Insights : The piperidine-furan-carbamoyl motif offers a balance between rigidity and solubility, making it suitable for drug design.

- Data Gaps: Limited experimental data on the target compound’s pharmacokinetics or specific biological targets are available in the provided evidence. Comparative analyses rely on structural extrapolation.

- Future Directions : Synthesis optimization (e.g., catalytic methods from Compound 1 ) and in vitro assays are needed to validate theoretical comparisons.

Biological Activity

Methyl 4-(((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)carbamoyl)benzoate, also known by its CAS number 1209183-83-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a furan moiety, a piperidine ring, and a benzoate group. Its molecular formula is , with a molecular weight of 356.4 g/mol. The compound's SMILES representation is COC(=O)c1ccc(C(=O)NCC2CCN(Cc3ccco3)CC2)cc1 .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of compounds similar to this compound). For instance, derivatives containing furan and piperidine rings have shown significant antibacterial activity against various Gram-positive and Gram-negative bacteria .

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 0.20 μg/mL |

| Compound B | Escherichia coli | 50 µM |

| Compound C | Acinetobacter baumannii | 75 µM |

These findings suggest that this compound may exhibit similar activities due to its structural components.

Anticancer Activity

The compound's potential as an anticancer agent has been explored through virtual screening techniques that identify small molecule inhibitors targeting the PD-1/PD-L1 immune checkpoint pathway. This pathway is crucial in tumor immunotherapy, and compounds that can inhibit this interaction are of significant interest .

In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cell lines, suggesting that this compound may also possess anticancer properties.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Piperidine Intermediate : The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.

- Attachment of the Furan Moiety : The furan ring is introduced via nucleophilic substitution.

- Formation of the Benzoate Moiety : The benzoate group is attached through an amide bond formation using coupling reagents like EDCI or DCC .

Case Studies

A notable case study involved the evaluation of a series of piperidine derivatives for their biological activity. One derivative demonstrated significant inhibition against various cancer cell lines, supporting the hypothesis that modifications to the piperidine structure can enhance biological activity .

Q & A

Q. What are the established synthetic routes and characterization techniques for Methyl 4-(((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)carbamoyl)benzoate?

Methodological Answer: The synthesis typically involves a multi-step approach:

Piperidine Functionalization : React piperidin-4-ylmethanol with furan-2-ylmethyl halide to introduce the furan moiety via nucleophilic substitution.

Carbamate Formation : Use a coupling agent (e.g., EDC/HOBt) to link the piperidine derivative to 4-(methoxycarbonyl)benzoic acid, forming the carbamoyl bridge.

Esterification : Confirm methoxy group retention via controlled reaction conditions (e.g., methanol as solvent, acid catalysis).

Q. Characterization Techniques :

- FT-IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and carbamate (N-H, ~3300 cm⁻¹) stretches .

- NMR : ¹H NMR (δ 7.8–8.2 ppm for aromatic protons; δ 3.7 ppm for methoxy group) and ¹³C NMR (carbonyl carbons at ~165–170 ppm) .

- HPLC : Assess purity (>95%) using a C18 column with methanol/water (70:30) mobile phase .

Q. Table 1: Representative Synthetic Yields

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Piperidine alkylation | Furan-2-ylmethyl bromide, K₂CO₃ | 78 | |

| Carbamate coupling | EDC/HOBt, DMF, RT, 24h | 65 |

Q. Which analytical methods are recommended for confirming structural integrity and purity?

Methodological Answer:

- HPLC : Use a C18 column with a methanol-buffer mobile phase (e.g., pH 4.6 sodium acetate/1-octanesulfonate buffer) for detecting impurities (<0.5%). Adjust gradient elution to resolve polar byproducts .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 385.18 (calculated for C₂₁H₂₅N₂O₅⁺) .

- Elemental Analysis : Validate C, H, N content (±0.3% of theoretical values) .

Advanced Questions

Q. How can computational methods optimize synthesis and predict bioactivity?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate vibrational frequencies (e.g., C=O stretching) to validate experimental FT-IR data .

- Molecular Docking : Screen against targets (e.g., acetylcholinesterase) using AutoDock Vina. Prioritize derivatives with furan-piperidine motifs showing strong binding (ΔG < -8 kcal/mol) .

Q. Table 2: Computational Parameters for DFT

| Basis Set | Functional | Solvent Model | Reference |

|---|---|---|---|

| 6-31G(d) | B3LYP | PCM (Water) |

Q. How does structural modification of the furan or piperidine moiety affect activity?

Methodological Answer:

- Furan Substitution : Replace furan with thiophene to assess electronic effects. Use Hammett constants (σ = 0.06 for furan vs. 0.23 for thiophene) to predict reactivity .

- Piperidine Methylation : Introduce methyl groups at the piperidine nitrogen to evaluate steric hindrance. Compare IC₅₀ values in enzyme inhibition assays .

Key Finding : Fluorine substitution at the phenyl ring (as in 4F-MPH analogs) enhances metabolic stability by reducing CYP450-mediated oxidation .

Q. What challenges arise in purity analysis, and how can they be resolved?

Methodological Answer:

- Challenge : Co-elution of polar impurities (e.g., hydrolyzed carbamate).

- Solution : Optimize HPLC using ion-pair reagents (e.g., 0.1% trifluoroacetic acid) or switch to HILIC columns for better resolution .

- Validation : Perform spike-and-recovery experiments (90–110% recovery) to confirm method accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.